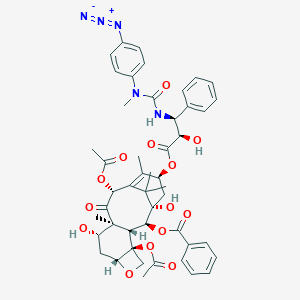
5-Acetyl-3-aminopyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3-aminopyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazine ring and a cyano group. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 5-Acetyl-3-aminopyrazine-2-carbonitrile is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and the modulation of signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Biochemical And Physiological Effects
Studies have shown that 5-Acetyl-3-aminopyrazine-2-carbonitrile has anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory mediators and reactive oxygen species (ROS) in various cell types. Additionally, this compound has been shown to have antimicrobial activity against certain bacterial strains.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Acetyl-3-aminopyrazine-2-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have various biological activities, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-Acetyl-3-aminopyrazine-2-carbonitrile. One area of interest is the development of this compound as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of 5-Acetyl-3-aminopyrazine-2-carbonitrile can be achieved using various methods. One of the most commonly used methods involves the reaction of 3-amino-5-acetylpyrazine with potassium cyanide in the presence of a catalyst. Another method involves the reaction of 3-amino-5-acetylpyrazine with acetonitrile in the presence of a base. These methods result in the formation of 5-Acetyl-3-aminopyrazine-2-carbonitrile in good yields.
Scientific Research Applications
5-Acetyl-3-aminopyrazine-2-carbonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its potential use as a building block in the synthesis of other compounds.
properties
CAS RN |
147425-71-6 |
|---|---|
Product Name |
5-Acetyl-3-aminopyrazine-2-carbonitrile |
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-acetyl-3-aminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4O/c1-4(12)6-3-10-5(2-8)7(9)11-6/h3H,1H3,(H2,9,11) |
InChI Key |
WGPYTXJXEWKMBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C(=N1)N)C#N |
Canonical SMILES |
CC(=O)C1=CN=C(C(=N1)N)C#N |
synonyms |
Pyrazinecarbonitrile, 5-acetyl-3-amino- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)


